prop-2-yn-1-yl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate
Description
Prop-2-yn-1-yl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate is a synthetic ester derivative of the 1,3-dioxobenzo[de]isoquinoline scaffold. This compound features a propargyl (prop-2-yn-1-yl) ester group attached to a butanoate chain, which is linked to the benzo[de]isoquinolinone core. The benzo[de]isoquinolinone moiety is a planar, electron-deficient aromatic system, making it a versatile pharmacophore in medicinal and agrochemical research.
Properties
IUPAC Name |
prop-2-ynyl 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4/c1-2-12-24-16(21)10-5-11-20-18(22)14-8-3-6-13-7-4-9-15(17(13)14)19(20)23/h1,3-4,6-9H,5,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOXJJMRQGIBPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)CCCN1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-yn-1-yl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate typically involves several key steps:
Formation of the 1,3-dioxoisoquinoline core through cyclization reactions.
Introduction of the butanoate group via esterification reactions.
Addition of the prop-2-yn-1-yl group through nucleophilic substitution or similar mechanisms.
These reactions often require specific catalysts, solvents, and reaction conditions to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound might be optimized through scalable processes, including continuous flow synthesis and automated reaction monitoring. The use of high-throughput screening methods and computational chemistry can aid in the development of efficient synthetic routes.
Chemical Reactions Analysis
Types of Reactions
Prop-2-yn-1-yl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate can undergo various chemical reactions, including:
Oxidation
Reduction
Substitution (nucleophilic or electrophilic)
Hydrolysis
Common Reagents and Conditions
Oxidation: : Can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Commonly achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophilic substitutions often use bases like sodium hydride, while electrophilic substitutions may utilize Lewis acids.
Hydrolysis: : Acidic or basic hydrolysis conditions, using hydrochloric acid or sodium hydroxide, respectively.
Major Products
The reactions produce various derivatives depending on the specific conditions, such as hydroxylated, reduced, or substituted products.
Scientific Research Applications
Prop-2-yn-1-yl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate has numerous applications in scientific research:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules and materials.
Biology: : Investigated for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: : Explored for its possible therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: : Utilized in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action for prop-2-yn-1-yl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate involves several molecular targets and pathways:
Molecular Targets: : Enzymes, receptors, and other biomolecules that interact specifically with the compound.
Pathways Involved: : Cellular signaling pathways, metabolic processes, and gene expression regulation influenced by the compound’s presence.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares prop-2-yn-1-yl 4-(1,3-dioxo-...)butanoate with structurally related compounds:
Key Observations :
- The propargyl ester has a higher molecular weight than ethyl or methyl analogs due to the triple bond in the propargyl group.
- Ethyl and methyl esters exhibit lower melting points compared to phosphonylated derivatives, which form stable crystalline solids .
Biological Activity
Prop-2-yn-1-yl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate is a complex organic compound notable for its potential biological activities. This compound features an alkyne group and an isoquinoline moiety, which contribute to its unique chemical reactivity and therapeutic potential. This article reviews the biological activities associated with this compound, synthesizing findings from various studies.
The molecular formula of this compound is C17H17N2O4, with a molecular weight of approximately 293.27 g/mol. The structural characteristics include:
| Property | Value |
|---|---|
| Molecular Formula | C17H17N2O4 |
| Molecular Weight | 293.27 g/mol |
| Functional Groups | Alkyne, Dioxo |
Biological Activities
Research indicates that compounds similar to this compound exhibit a variety of biological activities:
- Anticancer Activity : Studies have shown that derivatives of isoquinoline compounds can inhibit cancer cell proliferation. The presence of the dioxo group enhances the interaction with biological targets involved in tumor growth .
- Antiviral Properties : There is evidence suggesting that similar compounds can act as inhibitors of viral enzymes, particularly in the context of hepatitis C virus (HCV) . The structural features may facilitate binding to viral polymerases, thereby disrupting replication.
- Antimicrobial Effects : Some isoquinoline derivatives have demonstrated antimicrobial properties, potentially due to their ability to disrupt cellular membranes or inhibit key metabolic pathways in bacteria .
The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival and viral replication.
- Receptor Interaction : It is hypothesized that the compound could interact with receptors or proteins that modulate cell signaling pathways related to apoptosis and proliferation.
Case Study 1: Anticancer Activity
A study evaluating the anticancer potential of isoquinoline derivatives found that compounds with similar structures exhibited significant cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The study highlighted the importance of the alkyne functional group in enhancing biological activity .
Case Study 2: Antiviral Screening
In a high-throughput screening assay for HCV polymerase inhibitors, several isoquinoline derivatives were identified as potent inhibitors. The structure–activity relationship (SAR) analysis indicated that modifications to the dioxo group significantly influenced antiviral efficacy .
Q & A
Q. What synthetic methodologies are recommended for preparing prop-2-yn-1-yl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate?
The synthesis of related 1,3-dioxo-benzo[de]isoquinoline derivatives often involves condensation or esterification reactions. For example:
- Step 1 : React 1,8-naphthalic anhydride with hydroxylamine derivatives (e.g., hydroxylamine hydrochloride) in pyridine at 100°C for 10 hours to form the core benzo[de]isoquinoline-dione structure .
- Step 2 : Esterify the resulting acid (e.g., 4-(1,3-dioxo-benzo[de]isoquinolin-2-yl)butanoic acid) with propargyl alcohol (prop-2-yn-1-ol) using a catalytic acid (e.g., H₂SO₄) in methanol under reflux for 5 hours .
Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via recrystallization (e.g., using MeOH/CHCl₃ mixtures) or column chromatography.
Q. How can the crystal structure of this compound be resolved, and what parameters are critical for refinement?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Parameters include:
- Space Group : Monoclinic P21/c (common for similar derivatives) with unit cell dimensions (e.g., a = 9.930 Å, b = 6.980 Å, c = 18.954 Å, β = 93.08°) .
- Data Collection : Use a Bruker APEX-II diffractometer with MoKα radiation (λ = 0.15406 Å). Ensure completeness >99% within θmax = 25.0° .
- Refinement : Employ SHELXL for small-molecule refinement. Address twinning or disorder using restraints (e.g., SIMU, DELU) .
Q. What spectroscopic techniques are suitable for characterizing this compound?
- IR Spectroscopy : Confirm ester (C=O ~1730 cm⁻¹) and naphthalimide (C=O ~1700 cm⁻¹) stretches .
- ¹H/¹³C NMR : Identify propargyl protons (δ ~2.5 ppm for -C≡CH) and butanoate methylene groups (δ ~4.2 ppm) .
- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]⁺.
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound in biological applications?
- Functionalization : Introduce substituents (e.g., bromo, nitro, or alkyl groups) at the benzo[de]isoquinoline core via electrophilic substitution or cross-coupling reactions .
- Assay Design : Test derivatives for receptor agonism/antagonism (e.g., LPA2 receptor binding using competitive ELISA with EC₅₀ values in the picomolar range) .
- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?
- Metabolic Stability : Assess hepatic clearance using microsomal assays (e.g., human liver microsomes) .
- Solubility Optimization : Modify propargyl or butanoate groups to enhance aqueous solubility (e.g., sodium salt formation) .
- In Vivo Validation : Conduct pharmacokinetic studies in rodent models, measuring AUC and half-life .
Q. How can this compound be integrated into photoresponsive materials for 3D printing applications?
- Photopolymerization : Use naphthalimide derivatives as photoinitiators under visible light (λ = 405–450 nm). Monitor radical generation via ESR spectroscopy .
- Formulation : Blend with water-soluble polymers (e.g., PEGDA) and crosslinkers. Optimize print resolution using rheometry .
Example : Sodium 4-((6-octylthio-1,3-dioxo-benzo[de]isoquinolin-2-yl)methyl)cyclohexanecarboxylate achieved 81% yield in THF/H₂O .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
